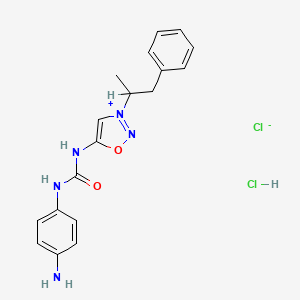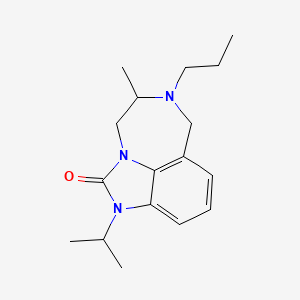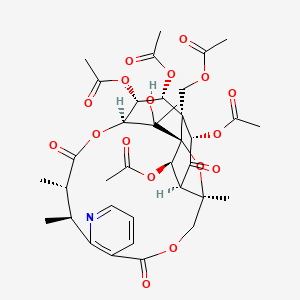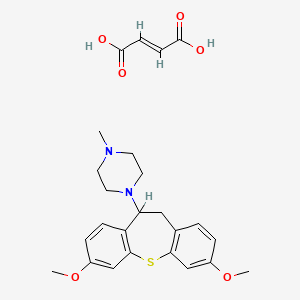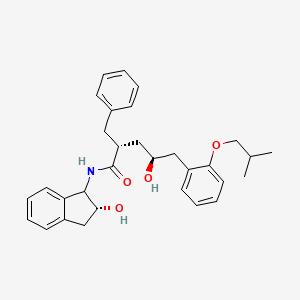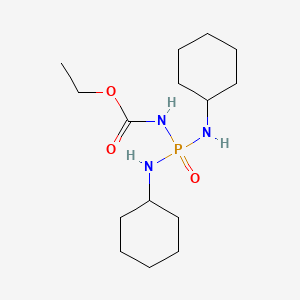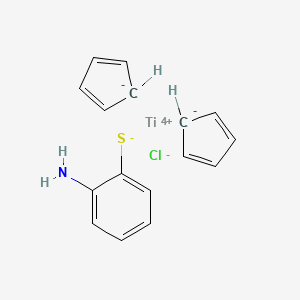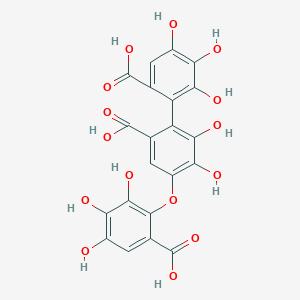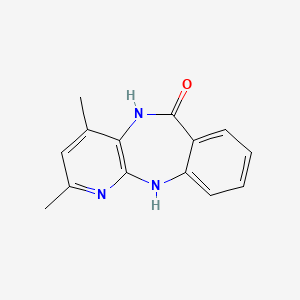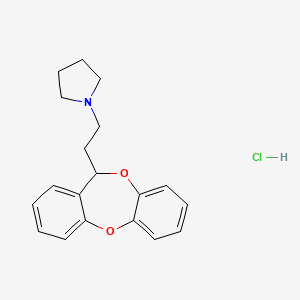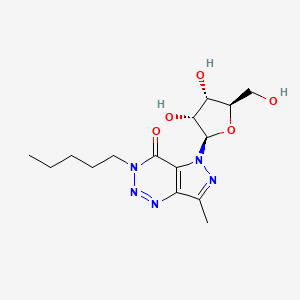
7-Methyl-3-pentyl-N5-beta-D-ribofuranosylpyrazolo(4,3-d)-1,2,3-triazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-3-pentyl-N5-beta-D-ribofuranosylpyrazolo(4,3-d)-1,2,3-triazin-4-one is a complex organic compound that belongs to the class of pyrazolo-triazine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-pentyl-N5-beta-D-ribofuranosylpyrazolo(4,3-d)-1,2,3-triazin-4-one typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives and ribofuranosyl compounds. The key steps may involve:
Condensation reactions: Combining pyrazole derivatives with ribofuranosyl compounds under acidic or basic conditions.
Cyclization reactions: Forming the triazine ring through intramolecular cyclization.
Functional group modifications: Introducing the methyl and pentyl groups through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes:
Catalyst selection: Using efficient catalysts to increase reaction yields.
Reaction optimization: Adjusting temperature, pressure, and solvent conditions to maximize product formation.
Purification processes: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
7-Methyl-3-pentyl-N5-beta-D-ribofuranosylpyrazolo(4,3-d)-1,2,3-triazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 7-Methyl-3-pentyl-N5-beta-D-ribofuranosylpyrazolo(4,3-d)-1,2,3-triazin-4-one involves its interaction with molecular targets and pathways within biological systems. This may include:
Enzyme inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor binding: The compound may bind to receptors, modulating cellular signaling pathways.
DNA/RNA interaction: The compound may interact with genetic material, influencing gene expression.
類似化合物との比較
Similar Compounds
Pyrazolo(4,3-d)-1,2,3-triazine derivatives: Compounds with similar core structures but different substituents.
Ribofuranosyl derivatives: Compounds with ribofuranosyl groups attached to different heterocyclic cores.
Uniqueness
7-Methyl-3-pentyl-N5-beta-D-ribofuranosylpyrazolo(4,3-d)-1,2,3-triazin-4-one is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.
特性
CAS番号 |
138787-13-0 |
|---|---|
分子式 |
C15H23N5O5 |
分子量 |
353.37 g/mol |
IUPAC名 |
5-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3-pentylpyrazolo[4,3-d]triazin-4-one |
InChI |
InChI=1S/C15H23N5O5/c1-3-4-5-6-19-14(24)11-10(16-18-19)8(2)17-20(11)15-13(23)12(22)9(7-21)25-15/h9,12-13,15,21-23H,3-7H2,1-2H3/t9-,12-,13-,15-/m1/s1 |
InChIキー |
MUQBKLXSDRHXDI-QGMIFYJMSA-N |
異性体SMILES |
CCCCCN1C(=O)C2=C(C(=NN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C)N=N1 |
正規SMILES |
CCCCCN1C(=O)C2=C(C(=NN2C3C(C(C(O3)CO)O)O)C)N=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


